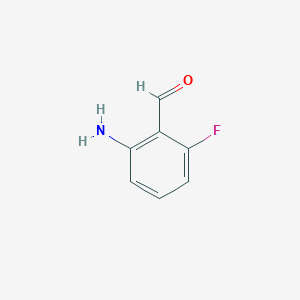

2-Amino-6-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-Amino-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBIYUFOUZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Amino-6-fluorobenzaldehyde

CAS Number: 151585-93-2

This technical guide provides a comprehensive overview of 2-Amino-6-fluorobenzaldehyde, a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral data, and applications.

Physicochemical Properties

2-Amino-6-fluorobenzaldehyde is a substituted aromatic aldehyde. The presence of an amino group and a fluorine atom on the benzene ring significantly influences its reactivity and physical properties. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 151585-93-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [2] |

| Appearance | Not specified (typically a solid) | |

| Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [2] |

| InChI Key | DRYBIYUFOUZEOK-UHFFFAOYSA-N | [2] |

| SMILES | NC1=C(C=O)C(F)=CC=C1 |

Synthesis

A general strategy described in patent literature involves the protection of the aldehyde group, followed by directed ortho-lithiation, azidation, and subsequent reduction of the azide to an amine. The final step is the deprotection of the aldehyde.

Proposed Experimental Protocol for the Synthesis of 2-Amino-6-fluorobenzaldehyde

This proposed protocol is based on the general method for producing 2-amino-substituted benzaldehydes and should be optimized for this specific substrate.

Step 1: Acetal Protection of 2-Fluorobenzaldehyde

-

To a solution of 2-fluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-fluorophenyl)-1,3-dioxolane.

Step 2: Directed Ortho-Lithiation and Azidation

-

Dissolve the protected 2-fluorobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

To the resulting solution, add a solution of tosyl azide (1.2 equivalents) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Reduction of the Azide to an Amine

-

To the reaction mixture containing the 2-azido intermediate, add a reducing agent such as lithium aluminum hydride (LAH) or triphenylphosphine followed by water. Caution: LAH is highly reactive and should be handled with care.

-

For reduction with triphenylphosphine, add the reagent (1.5 equivalents) to the reaction mixture and stir at room temperature for several hours. Then, add water and continue stirring until the azide is fully reduced to the amine, as monitored by TLC.

Step 4: Deprotection of the Aldehyde

-

To the solution containing the protected 2-amino-6-fluorobenzaldehyde, add an aqueous solution of hydrochloric acid (e.g., 2 M).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Amino-6-fluorobenzaldehyde.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 151585-93-2|2-Amino-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-Amino-6-fluorobenzaldehyde(151585-93-2) 1H NMR [m.chemicalbook.com]

- 6. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide on the Physical Properties of 2-Amino-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-fluorobenzaldehyde (CAS No: 151585-93-2), a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Physical Properties

While extensive experimental data for 2-Amino-6-fluorobenzaldehyde is not widely published, the following table summarizes the available and predicted physical characteristics. It is important to note that some values are derived from closely related compounds and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO | - |

| Molecular Weight | 139.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. For 2-Amino-6-fluorobenzaldehyde, various spectroscopic data sets are available through commercial suppliers and chemical databases. These typically include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule, confirming the structure and identifying impurities.

-

IR (Infrared) Spectroscopy: Identifies the functional groups present in the molecule, such as the amino (-NH₂), fluoro (-F), and aldehyde (-CHO) groups.

-

MS (Mass Spectrometry): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Amino-6-fluorobenzaldehyde are not explicitly available in the reviewed literature. However, standard methodologies for aromatic aldehydes can be applied.

General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of a solid compound like 2-Amino-6-fluorobenzaldehyde in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Amino-6-fluorobenzaldehyde to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Isolation of the Solute:

-

Carefully filter the saturated solution to remove all undissolved solid.

-

Accurately measure a specific volume of the clear, saturated filtrate.

-

-

Quantification of the Solute:

-

Evaporate the solvent from the measured filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

The solubility can then be calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

-

Synthetic Workflow

While a specific, detailed synthesis protocol for 2-Amino-6-fluorobenzaldehyde is not provided in the available literature, a general synthetic strategy for substituted benzaldehydes involves a multi-step process. A plausible approach for this compound would be the late-stage introduction of the amino group to a pre-functionalized benzaldehyde ring.

Caption: A generalized synthetic workflow for preparing a substituted aminobenzaldehyde.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific signaling pathways or biological experimental workflows directly involving 2-Amino-6-fluorobenzaldehyde. Its primary documented application is as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential biological activity.

References

A Technical Guide to the Solubility of 2-Amino-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-fluorobenzaldehyde, a key chemical intermediate. Given the limited availability of public domain quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of 2-Amino-6-fluorobenzaldehyde is crucial for its application in pharmaceutical synthesis, reaction kinetics, and formulation development.

Core Data Summary

While specific quantitative solubility data for 2-Amino-6-fluorobenzaldehyde is not extensively documented in publicly available literature, some of its key physical and chemical properties have been reported.

| Property | Value | Reference |

| CAS Number | 151585-93-2 | [1][2] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point (Predicted) | 259.5 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8 °C under inert gas | [1] |

Predicted Qualitative Solubility

Based on the reported insolubility of the structurally similar compound 2-Chloro-6-fluorobenzaldehyde in water and its slight solubility in some organic solvents, a similar qualitative solubility profile can be predicted for 2-Amino-6-fluorobenzaldehyde.[3] However, it is imperative that these predictions are verified through experimental analysis. The presence of an amino group might slightly increase its polarity and potential for hydrogen bonding compared to the chloro-analogue.

| Solvent | Predicted Qualitative Solubility |

| Water | Likely Insoluble |

| Methanol | Likely Soluble |

| Ethanol | Likely Soluble |

| Acetone | Likely Soluble |

| Dichloromethane | Likely Soluble |

| Chloroform | Likely Slightly Soluble |

| Ethyl Acetate | Likely Slightly Soluble |

| Hexane | Likely Insoluble |

Disclaimer: The qualitative solubility data presented above is predictive and based on a structural analogue. It is essential to determine the solubility of 2-Amino-6-fluorobenzaldehyde experimentally in the solvents relevant to your specific application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the successful application of 2-Amino-6-fluorobenzaldehyde in research and development. The following are detailed methodologies for key experiments to quantitatively assess its solubility.

Shake-Flask Method (Gravimetric Analysis)

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid in a solvent.[4][5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus:

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge (optional)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Amino-6-fluorobenzaldehyde to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4] Periodically check for the continued presence of undissolved solid.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent any undissolved solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Gravimetric Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.[3]

Calculation of Solubility:

-

Weight of evaporating dish (W₁)

-

Weight of evaporating dish + saturated solution (W₂)

-

Weight of evaporating dish + dried solute (W₃)

-

Weight of dissolved solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It can be a rapid and sensitive technique for determining solubility.[7][8][9][10]

Principle: A saturated solution is prepared, and after appropriate dilution, the concentration of the dissolved solute is determined by measuring its absorbance and comparing it to a pre-established calibration curve.

Apparatus:

-

UV/Vis Spectrophotometer

-

Matched quartz cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

-

Determination of λmax: Prepare a dilute solution of 2-Amino-6-fluorobenzaldehyde in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[8]

-

Preparation of Calibration Curve: Prepare a series of standard solutions of 2-Amino-6-fluorobenzaldehyde of known concentrations in the chosen solvent. Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law.[10]

-

Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the shake-flask method. After equilibration and filtration, accurately dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a powerful and direct method for determining solubility without the need for separating the dissolved solute from the saturated solution.[11][12][13][14]

Principle: The concentration of a solute in a saturated solution can be quantified by comparing the integral of a characteristic signal of the solute with that of an internal or external standard of known concentration.

Apparatus:

-

NMR Spectrometer

-

NMR tubes

-

Apparatus for preparing a saturated solution

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 2-Amino-6-fluorobenzaldehyde in a deuterated solvent directly in an NMR tube. Add an excess of the solid to ensure saturation.

-

Addition of Standard: Add a precise amount of a suitable internal standard (a compound that is soluble in the solvent, does not react with the solute, and has signals that do not overlap with the solute's signals) to the NMR tube. Alternatively, an external standard in a separate sealed capillary can be used.

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

-

Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate the characteristic peaks of both the 2-Amino-6-fluorobenzaldehyde and the internal standard.

Calculation of Solubility: The concentration of 2-Amino-6-fluorobenzaldehyde can be calculated using the following formula:

Concentration (solute) = [Integral (solute) / Number of Protons (solute)] x [Number of Protons (standard) / Integral (standard)] x Concentration (standard)

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound like 2-Amino-6-fluorobenzaldehyde.

Caption: General workflow for determining the solubility of an organic compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Amino-6-fluorobenzaldehyde | 151585-93-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. rjptonline.org [rjptonline.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-6-fluorobenzaldehyde (C₇H₆FNO), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted and estimated data based on the analysis of structurally similar compounds and established spectroscopic principles. This document serves as a valuable resource for the characterization and quality control of 2-Amino-6-fluorobenzaldehyde in a research and development setting.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of 2-Amino-6-fluorobenzaldehyde. These predictions are based on the analysis of related compounds such as 2-aminobenzaldehyde, 2-fluorobenzaldehyde, and other substituted benzaldehydes.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic proton (H-4) |

| ~6.4 - 6.6 | Doublet (d) | 1H | Aromatic proton (H-5) |

| ~6.3 - 6.5 | Doublet (d) | 1H | Aromatic proton (H-3) |

| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 194 | Carbonyl carbon (C=O) |

| ~160 - 164 (d, ¹JCF ≈ 240-250 Hz) | C-F |

| ~150 - 154 | C-NH₂ |

| ~135 - 138 | Aromatic CH (C-4) |

| ~118 - 122 | Aldehyde-substituted carbon (C-1) |

| ~110 - 114 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH (C-5) |

| ~108 - 112 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH (C-3) |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants (J) are estimated values.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for 2-Amino-6-fluorobenzaldehyde.

Table 3: Predicted IR Spectral Data for 2-Amino-6-fluorobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2850 - 2750 | Medium (two bands) | Aldehydic C-H stretching (Fermi resonance) |

| 1680 - 1660 | Strong | C=O stretching (aldehyde) |

| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |

| 1500 - 1450 | Medium | C=C aromatic stretching |

| 1250 - 1200 | Strong | C-F stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Amino-6-fluorobenzaldehyde (molar mass: 139.13 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Amino-6-fluorobenzaldehyde

| m/z Ratio | Proposed Fragment Ion |

| 139 | [M]⁺ (Molecular ion) |

| 138 | [M-H]⁺ |

| 111 | [M-CO]⁺ |

| 110 | [M-CHO]⁺ |

| 94 | [C₆H₅F]⁺ |

| 83 | [M-CO, HCN]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 2-Amino-6-fluorobenzaldehyde in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[1]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.

-

Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of 2-Amino-6-fluorobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of 2-Amino-6-fluorobenzaldehyde in a volatile organic solvent such as methanol or acetonitrile.

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, a direct insertion probe, or through a gas chromatograph (GC-MS).

-

Data Acquisition (Electron Ionization - EI) : Acquire the mass spectrum using a standard electron ionization energy of 70 eV. Set the mass analyzer to scan over a relevant m/z range (e.g., 40-200 amu).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-Amino-6-fluorobenzaldehyde.

References

Synthesis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide for Researchers

Introduction: 2-Amino-6-fluorobenzaldehyde is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring an amino group and a fluorine atom ortho to a formyl group, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth overview of the primary synthetic routes to 2-Amino-6-fluorobenzaldehyde, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of 2-Amino-6-fluorobenzaldehyde:

-

Ortho-amination of 2-Fluorobenzaldehyde: This modern approach involves the protection of the aldehyde functionality, followed by a directed ortho-metalation, introduction of an amino group precursor (such as an azide), and subsequent reduction and deprotection.

-

Reduction of 2-Fluoro-6-nitrobenzaldehyde: A more traditional and direct method, this pathway relies on the selective reduction of the nitro group of a readily available precursor.

This guide will focus on the more direct and commonly accessible second route, providing a comprehensive experimental protocol.

Synthesis via Reduction of 2-Fluoro-6-nitrobenzaldehyde

The reduction of the nitro group in 2-Fluoro-6-nitrobenzaldehyde to an amine is a critical transformation that can be achieved using various reducing agents. The choice of reagent is crucial to ensure high yield and selectivity, avoiding unwanted side reactions with the aldehyde and fluoro substituents.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-Fluoro-6-nitrobenzaldehyde using catalytic hydrogenation, a clean and efficient method.

Materials:

-

2-Fluoro-6-nitrobenzaldehyde

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Ethyl acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 2-Fluoro-6-nitrobenzaldehyde (1.0 eq.) in a mixture of methanol and ethyl acetate (a common solvent ratio is 1:1 v/v).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under a stream of inert gas to prevent ignition of the catalyst.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere). Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-fluorobenzaldehyde. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the typical quantitative data for the catalytic hydrogenation of 2-Fluoro-6-nitrobenzaldehyde.

| Parameter | Value |

| Starting Material | 2-Fluoro-6-nitrobenzaldehyde |

| Reagent | Hydrogen gas |

| Catalyst | 10% Palladium on carbon |

| Solvent | Methanol/Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% |

Visualizing the Synthesis

To provide a clear understanding of the synthetic pathway, the following diagrams illustrate the reaction scheme and a general experimental workflow.

Caption: Reaction scheme for the synthesis of 2-Amino-6-fluorobenzaldehyde.

Caption: General experimental workflow for the synthesis.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of 2-Amino-6-fluorobenzaldehyde, a valuable intermediate for the pharmaceutical and chemical industries. The presented method of catalytic hydrogenation offers a high-yielding and clean route to this important building block. Researchers and developers can utilize this information to reliably produce 2-Amino-6-fluorobenzaldehyde for their synthetic needs.

Structural Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2), a key aromatic building block in organic synthesis. Due to its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing fluorine atom ortho to a reactive aldehyde functionality, this compound serves as a valuable precursor in the development of pharmaceuticals and other fine chemicals. This document outlines its physicochemical properties, spectroscopic signature, and plausible synthetic and analytical methodologies.

Physicochemical Properties

2-Amino-6-fluorobenzaldehyde is a pale yellow solid.[1] Its core structural and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [2][3] |

| CAS Number | 151585-93-2 | [2][4] |

| Appearance | Pale yellow solid | [1] |

| Predicted Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, in a dark place. | [1][2] |

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-6-fluorobenzaldehyde. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Data (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~9.8 - 10.4 | Singlet | Aldehydic proton (CHO) |

| ~7.2 - 7.6 | Multiplet | Aromatic proton |

| ~6.6 - 6.9 | Multiplet | Aromatic protons |

| ~4.5 - 6.0 | Broad Singlet | Amino protons (NH₂) |

¹³C NMR Data (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~190 - 195 | Carbonyl carbon (C=O) |

| ~160 - 165 (d) | C-F |

| ~150 - 155 | C-NH₂ |

| ~130 - 140 (d) | Aromatic CH |

| ~110 - 120 (d) | Aromatic CH |

| ~105 - 115 (d) | Aromatic CH |

| ~110 - 115 | Quaternary aromatic carbon |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2850 - 2750 | Medium | Aldehydic C-H stretching |

| 1700 - 1680 | Strong | C=O stretching (aldehyde) |

| 1620 - 1580 | Strong | N-H bending and C=C stretching |

| 1250 - 1150 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 138 | [M-H]⁺ |

| 111 | [M-CO]⁺ |

| 110 | [M-CHO]⁺ |

Crystallographic Data

As of the latest literature search, no public crystallographic data from single-crystal X-ray diffraction is available for 2-Amino-6-fluorobenzaldehyde. Structural confirmation relies on the combination of the spectroscopic methods detailed above.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and analysis of 2-Amino-6-fluorobenzaldehyde, adapted from methodologies for structurally related compounds.

Synthesis of 2-Amino-6-fluorobenzaldehyde

A plausible synthetic route involves the oxidation of 2-amino-6-fluorotoluene.

Materials:

-

2-Amino-6-fluorotoluene

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-amino-6-fluorotoluene in dichloromethane in a round-bottom flask.

-

Add an excess of activated manganese dioxide to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing with additional dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to obtain pure 2-Amino-6-fluorobenzaldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-6-fluorobenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (ATR): Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 type). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

-

Analysis: Identify the peak corresponding to 2-Amino-6-fluorobenzaldehyde by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.

Computational Structural Analysis

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of 2-Amino-6-fluorobenzaldehyde.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p) or a similar level of theory.

Predicted Outcomes:

-

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, confirming the planarity of the aromatic ring and the orientation of the aldehyde and amino groups. Intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen is a likely feature influencing the conformation.

-

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map would visualize the electron-rich (around the oxygen and nitrogen atoms) and electron-poor (around the aldehydic proton and aromatic protons) regions of the molecule, which is crucial for predicting its reactivity.

-

Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts. These predicted spectra can be used to aid in the assignment of experimental spectral data.

Reactivity and Applications in Drug Development

2-Amino-6-fluorobenzaldehyde is a versatile intermediate for organic synthesis. The aldehyde group can undergo a wide range of reactions, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To form substituted styrenes.

-

Condensation reactions: With active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: To form the corresponding 2-amino-6-fluorobenzoic acid.

The amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions. The combination of these functional groups makes this molecule a valuable starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. While there is no direct evidence of this molecule being involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.[5]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Reactivity of the Aldehyde Group in 2-Amino-6-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-fluorobenzaldehyde is a key synthetic intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring significantly modulates the reactivity of the aldehyde functionality. This technical guide provides a comprehensive analysis of the chemical behavior of the aldehyde group in this molecule, supported by data from analogous compounds, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. Understanding these reactivity patterns is crucial for the efficient design of synthetic routes and the successful development of new chemical entities.

Introduction: Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in benzaldehyde derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring. In 2-Amino-6-fluorobenzaldehyde, the interplay between the amino (-NH₂) and fluoro (-F) groups governs the electrophilicity of the carbonyl carbon.

-

Amino Group (-NH₂): Positioned ortho to the aldehyde, the amino group is a powerful activating group due to its strong +M (mesomeric) and -I (inductive) effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This electron-donating resonance effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

-

Fluorine Atom (-F): The fluorine atom, also at an ortho position, is a deactivating group. As the most electronegative element, it exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and, consequently, from the aldehyde group. This effect increases the electrophilicity of the carbonyl carbon.[2][3]

The net reactivity of the aldehyde group in 2-Amino-6-fluorobenzaldehyde is a balance of these opposing electronic influences. The presence of these substituents also introduces steric hindrance around the reaction center, which can influence the approach of bulky reagents.

Key Reactions of the Aldehyde Group

The aldehyde functionality in 2-Amino-6-fluorobenzaldehyde is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The unique substitution pattern makes it a valuable precursor for the synthesis of highly substituted heterocyclic compounds.[1]

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is fundamental for carbon-carbon bond formation. The electrophilicity of the aldehyde is a key factor in the reaction rate. Due to the electron-withdrawing fluorine, 2-Amino-6-fluorobenzaldehyde is expected to readily undergo Knoevenagel condensation.

A representative reaction is the condensation with an active methylene compound like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine.[4]

Data Presentation

Table 1: Representative Knoevenagel Condensation of a Substituted Benzaldehyde

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |

| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-(2-Chloro-6-fluorobenzylidene)malononitrile | High |

| 2-Chloro-6-fluorobenzaldehyde | Methyl Cyanoacetate | Piperidine | - | Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate | High |

Note: The data presented is for the analogous compound 2-Chloro-6-fluorobenzaldehyde and serves as a strong indicator of the expected reactivity for 2-Amino-6-fluorobenzaldehyde.[1]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid. This is a common and typically high-yielding transformation in organic synthesis. A variety of oxidizing agents, from mild to strong, can be employed.[1][6] For instance, potassium permanganate in an alkaline solution is a suitable oxidizing agent for this conversion.[6]

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (2-amino-6-fluorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The electron-withdrawing nature of the substituents is expected to accelerate the rate of reduction with NaBH₄ by making the carbonyl carbon more susceptible to hydride attack.[2]

Reductive Amination

Aldehydes and ketones can be converted to amines via reductive amination. This reaction proceeds in two steps: the nucleophilic addition of an amine to the carbonyl group to form an imine, followed by the reduction of the imine to an amine.[7] This pathway allows for the introduction of various substituents at the benzylic position.

Experimental Protocols

The following are detailed methodologies for key reactions involving the aldehyde group, adapted from protocols for structurally similar compounds.

Protocol for Knoevenagel Condensation with Malononitrile

Materials:

-

2-Amino-6-fluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-6-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate is expected to form. Filter the solid product and wash it with cold ethanol (2 x 10 mL).

-

Dry the purified product under vacuum.

(Protocol adapted from the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde)[4]

Protocol for Oxidation to 2-Amino-6-fluorobenzoic Acid

Materials:

-

2-Amino-6-fluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Aqueous buffer solution (pH 7)

-

Dichloromethane

Procedure:

-

Dissolve 2-Amino-6-fluorobenzaldehyde (1 mmol) in dichloromethane.

-

Add an aqueous solution of potassium permanganate (2 mmol) to the reaction mixture.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the disappearance of the purple permanganate color, which indicates the progress of the reaction.

-

After the reaction is complete, separate the organic layer.

-

Isolate and purify the product from the aqueous layer after appropriate workup (e.g., acidification and extraction).

(Protocol adapted from the oxidation of substituted benzaldehydes)[2]

Visualizations

Reaction Pathway Diagrams

Caption: Knoevenagel Condensation Pathway.

Caption: Oxidation and Reduction of the Aldehyde.

Experimental Workflow Diagram

Caption: Knoevenagel Condensation Workflow.

Conclusion

The aldehyde group in 2-Amino-6-fluorobenzaldehyde exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. The competing electronic effects of the ortho-amino and ortho-fluoro substituents create a unique chemical environment that influences its behavior in various transformations. This guide provides a foundational understanding for researchers to leverage the reactivity of this important building block in the synthesis of complex molecules for applications in drug discovery and materials science. The provided protocols and diagrams serve as a practical starting point for further exploration and optimization of synthetic methodologies.

References

The Dichotomy of Electron-Withdrawing and -Donating Effects in 2-Amino-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nuanced electronic effects within 2-Amino-6-fluorobenzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of a strongly electron-donating amino group and a highly electronegative, electron-withdrawing fluorine atom on the benzaldehyde scaffold creates a unique chemical environment. This document elucidates the interplay of these opposing electronic forces, their impact on the molecule's reactivity, and its applications in the synthesis of complex heterocyclic structures. Detailed experimental protocols, comprehensive spectroscopic data, and computational analyses are presented to offer a thorough resource for professionals in chemical research and drug development.

Introduction

Substituted benzaldehydes are fundamental reagents in modern organic chemistry, valued for their reactivity and versatility. The aldehyde functional group serves as a reactive center for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations.[1] The ability to introduce a wide range of substituents onto the benzene ring allows for the fine-tuning of the molecule's electronic and steric properties, making these compounds essential in medicinal chemistry and materials science.

2-Amino-6-fluorobenzaldehyde is of particular interest due to the presence of two electronically antagonistic functional groups: an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine (-F) atom, positioned ortho to the aldehyde moiety. The amino group, through its strong +M (mesomeric) effect, increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution.[1] Conversely, the highly electronegative fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring. This dichotomy of electronic influences governs the reactivity of the aldehyde group and the aromatic ring, making 2-Amino-6-fluorobenzaldehyde a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of 2-Amino-6-fluorobenzaldehyde

A common and effective method for the synthesis of aminobenzaldehydes involves the reduction of a corresponding nitrobenzaldehyde. In the case of 2-Amino-6-fluorobenzaldehyde, a plausible synthetic route starts from 2,6-difluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzaldehyde

The following protocol is a representative procedure for the synthesis of 2-Amino-6-fluorobenzaldehyde, adapted from established methods for the preparation of similar compounds.

Step 1: Nitration of a Dihalogenated Benzaldehyde

-

In a reaction vessel, a dihalogenated benzaldehyde (e.g., 2,6-difluorobenzaldehyde) is dissolved in a suitable solvent.

-

A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully quenched with ice water, and the crude nitro-benzaldehyde derivative is extracted.

Step 2: Reduction of the Nitro Group

-

The crude nitro-benzaldehyde from the previous step is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, such as iron powder in the presence of hydrochloric acid, is added to the solution.

-

The mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the iron catalyst.

-

The filtrate is neutralized, and the product, 2-Amino-6-fluorobenzaldehyde, is extracted, dried, and purified, typically by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific synthesis.

Spectroscopic and Physicochemical Data

The structural elucidation and confirmation of 2-Amino-6-fluorobenzaldehyde rely on a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Pale yellow solid |

| CAS Number | 151585-93-2 |

Table 1: Physicochemical Properties of 2-Amino-6-fluorobenzaldehyde

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | 3400-3300 | N-H stretching (asymmetric and symmetric) |

| 1680-1660 | C=O stretching (aldehyde) | |

| 1620-1580 | N-H bending and C=C aromatic stretching | |

| 1250-1000 | C-F stretching |

Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-6-fluorobenzaldehyde

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~9.8 | Aldehydic proton (-CHO) |

| ~7.3 - 6.5 | Aromatic protons | |

| ~6.0 | Amino protons (-NH₂) (broad singlet) | |

| ¹³C NMR | ~190 | Carbonyl carbon (C=O) |

| ~160 (d, JC-F) | Carbon attached to fluorine (C-F) | |

| ~150 | Carbon attached to the amino group (C-N) | |

| ~135 - 110 | Aromatic carbons |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 2-Amino-6-fluorobenzaldehyde (Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.)

| Technique | m/z | Assignment |

| MS (EI) | 139 | [M]⁺ |

Table 4: Mass Spectrometry (MS) Data for 2-Amino-6-fluorobenzaldehyde

Electron-Withdrawing and -Donating Effects on Reactivity

The chemical behavior of 2-Amino-6-fluorobenzaldehyde is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom.

References

HOMO-LUMO Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2-Amino-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental or computational studies on 2-Amino-6-fluorobenzaldehyde, this guide leverages data from the closely related analogue, 2-Chloro-6-fluorobenzaldehyde, to infer its electronic properties. The influence of the amino group in place of the chloro group is discussed in detail. This guide covers the theoretical framework, computational methodologies, and interpretation of HOMO-LUMO characteristics, crucial for understanding the molecule's reactivity, electronic transitions, and potential as a drug scaffold.

Introduction

Frontier molecular orbital (FMO) theory is a fundamental concept in modern chemistry, providing critical insights into the electronic behavior and reactivity of molecules. The HOMO and LUMO are the FMOs that play a pivotal role in chemical reactions, spectroscopic properties, and the design of novel therapeutic agents. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

2-Amino-6-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its unique substitution pattern, with an electron-donating amino group and an electron-withdrawing fluorine atom ortho to the aldehyde, creates a complex electronic environment that dictates its interaction with biological targets. This guide aims to provide a comprehensive understanding of the HOMO-LUMO properties of this molecule.

Theoretical Framework and Computational Analysis

The electronic properties of 2-Amino-6-fluorobenzaldehyde are governed by the interplay of the electron-donating amino group (-NH₂), the electron-withdrawing fluoro (-F) and aldehyde (-CHO) groups, and the aromatic π-system. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing accurate predictions of HOMO and LUMO energies.

Data Presentation

The following table summarizes the calculated quantum chemical parameters for 2-Chloro-6-fluorobenzaldehyde, which can be used as a baseline for understanding the electronic properties of 2-Amino-6-fluorobenzaldehyde.

| Parameter | Value (for 2-Chloro-6-fluorobenzaldehyde) | Expected Trend for 2-Amino-6-fluorobenzaldehyde |

| HOMO Energy | Typically localized on the aromatic ring | Higher (less negative) due to the electron-donating amino group |

| LUMO Energy | Centered on the carbonyl group and aromatic ring | Slightly lowered due to resonance effects |

| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and reactivity | Smaller, indicating higher reactivity |

Note: The exact values for 2-Amino-6-fluorobenzaldehyde would require specific DFT calculations.

Experimental Protocols

The determination of HOMO and LUMO energies is primarily achieved through computational methods, often correlated with experimental data from spectroscopy.

Computational Protocol (DFT)

A typical computational workflow for HOMO-LUMO analysis involves the following steps:

-

Molecular Geometry Optimization: The structure of 2-Amino-6-fluorobenzaldehyde is optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Analysis: The output files are analyzed to extract the HOMO and LUMO energy values and visualize the orbital distributions.

Experimental Correlation (UV-Vis Spectroscopy)

The HOMO-LUMO gap can be experimentally estimated from the onset of the lowest energy electronic transition in the UV-Visible absorption spectrum.

-

Sample Preparation: A dilute solution of 2-Amino-6-fluorobenzaldehyde is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

-

Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm.

-

Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is identified. The experimental HOMO-LUMO gap can be approximated from the onset of this absorption band.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the computational analysis and the key concepts of frontier molecular orbitals.

Caption: Computational workflow for HOMO-LUMO analysis using DFT.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

The HOMO-LUMO analysis is a cornerstone for understanding the chemical behavior of molecules like 2-Amino-6-fluorobenzaldehyde. While direct computational data for this specific molecule is sparse, by drawing comparisons with the closely related 2-Chloro-6-fluorobenzaldehyde, we can predict that the presence of the electron-donating amino group will raise the HOMO energy and decrease the HOMO-LUMO gap, leading to enhanced reactivity. This theoretical understanding, combined with the outlined computational and experimental protocols, provides a robust framework for researchers in drug discovery and development to further investigate and utilize 2-Amino-6-fluorobenzaldehyde in the design of novel therapeutics. Future computational studies are encouraged to provide precise quantitative data for this important molecule.

2-Amino-6-fluorobenzaldehyde: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Amino-6-fluorobenzaldehyde, a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for emergency situations, and provides visual workflows for critical safety procedures.

Chemical and Physical Properties

2-Amino-6-fluorobenzaldehyde is a solid, typically appearing as a white to off-white or pale yellow crystalline powder. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline solid | [1][2] |

| Odor | Odorless to strong, pungent odor (conflicting reports) | [1][2] |

| Solubility | Soluble in DMSO, slightly soluble in water | [1] |

| Storage Temperature | 2-8 °C, under inert gas (nitrogen or argon) | [2] |

Hazard Identification and Classification

2-Amino-6-fluorobenzaldehyde is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, the following engineering controls and personal protective equipment (PPE) are recommended.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge. |

Experimental Protocols

First Aid Measures

In the event of exposure, immediate action is critical. The following protocols should be followed:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

In case of a fire involving 2-Amino-6-fluorobenzaldehyde, follow these procedures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup)

For a small spill, laboratory personnel trained in hazardous material handling can follow this protocol:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

-

Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood to control vapors.

-

Don Appropriate PPE: Wear chemical safety goggles, chemically resistant gloves, a lab coat, and a respirator if necessary.

-

Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.

-

Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any other contaminated materials in the hazardous waste container.

-

Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Visual Safety Workflows

The following diagrams illustrate key safety and handling procedures.

Caption: Chemical Spill Response Workflow

Caption: Hierarchy of Controls for Safe Handling

Storage and Disposal

Storage: Store 2-Amino-6-fluorobenzaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term stability, storage at 2-8 °C under an inert atmosphere (nitrogen or argon) is recommended[2].

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain.

This guide is intended to provide comprehensive safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the proper handling procedures for this compound.

References

The Strategic Role of 2-Amino-6-fluorobenzaldehyde in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide released today details the commercial availability, synthesis, and potential applications of 2-Amino-6-fluorobenzaldehyde, a key building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's utility in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other complex heterocyclic systems.

2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2) is a versatile aromatic compound featuring an aldehyde, a fluorine atom, and an amino group. This unique arrangement of functional groups provides a reactive scaffold for a variety of chemical transformations, making it a valuable intermediate in medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a common strategy in modern drug design.

Commercial Availability

2-Amino-6-fluorobenzaldehyde is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in high purity, often 98% or greater. Researchers can procure this chemical from various sources, including chemical marketplaces and specialized suppliers.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| NATIONAL ANALYTICAL CORPORATION | 98% | 151585-93-2 | C7H6FNO | 139.13 g/mol | N/A |

| BLD Pharm | N/A | 151585-93-2 | C7H6FNO | 139.13 g/mol | Keep in dark place, inert atmosphere, 2-8°C[1] |

| ChemScene (via Sigma-Aldrich) | N/A | 151585-93-2 | C7H6FNO | 139.13 g/mol | N/A |

Synthetic Pathways

The synthesis of 2-Amino-6-fluorobenzaldehyde can be approached through several strategic routes. A common and effective method involves the reduction of a nitro group precursor, which offers good regioselectivity.[2]

A plausible synthetic pathway begins with the nitration of 2-fluorobenzaldehyde to yield 2-fluoro-6-nitrobenzaldehyde. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group.

Caption: Plausible synthetic route to 2-Amino-6-fluorobenzaldehyde.

Experimental Protocol: Reduction of 2-Nitrobenzaldehydes

Materials:

-

2-Nitrobenzaldehyde derivative

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of the 2-nitrobenzaldehyde derivative in a suitable solvent (e.g., a mixture of ethanol and water), add glacial acetic acid.

-

Heat the mixture to a gentle reflux.

-

Gradually add iron powder to the refluxing solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-aminobenzaldehyde derivative.

-

Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Discovery

The strategic placement of the amino and aldehyde groups in 2-Amino-6-fluorobenzaldehyde makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[4]

Synthesis of Kinase Inhibitors

The 2-aminobenzaldehyde scaffold is a key component in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6] The amino group of 2-Amino-6-fluorobenzaldehyde can serve as a nucleophile in reactions to construct the core structures of these inhibitors.

For instance, the 2-aminothiazole moiety, which can be synthesized from precursors like 2-Amino-6-fluorobenzaldehyde, is a novel kinase inhibitor template.[7] This has led to the discovery of potent pan-Src kinase inhibitors like Dasatinib.[7]

Caption: Role of 2-Amino-6-fluorobenzaldehyde in kinase inhibitor synthesis.

Synthesis of Heterocyclic Scaffolds

The Friedländer synthesis is a classic method for the preparation of quinolines, a class of nitrogen-containing heterocycles with a broad range of pharmacological activities. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group.[3] 2-Amino-6-fluorobenzaldehyde is a suitable starting material for this reaction, enabling the synthesis of fluorinated quinoline derivatives.

Caption: Synthesis of fluorinated quinolines from 2-Amino-6-fluorobenzaldehyde.

Conclusion

2-Amino-6-fluorobenzaldehyde is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its unique structural features make it an attractive starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules. The methodologies and applications outlined in this guide are intended to support researchers in leveraging this valuable compound for the creation of next-generation therapeutics.

References

- 1. 151585-93-2|2-Amino-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Friedländer Synthesis of 8-Fluoroquinolines Using 2-Amino-6-fluorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedländer synthesis of 8-fluoroquinolines, utilizing 2-Amino-6-fluorobenzaldehyde as a key starting material. This methodology is of significant interest to professionals in drug discovery and medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents.

Introduction

The Friedländer annulation is a classic and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1] The resulting quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and pharmacological properties of the quinoline molecule, making 2-Amino-6-fluorobenzaldehyde a valuable precursor for the development of novel therapeutic agents.

Modern adaptations of the Friedländer synthesis, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields, offering a more efficient and "green" approach to the synthesis of these important heterocyclic compounds.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the Friedländer synthesis of an 8-fluoroquinoline derivative from 2-Amino-6-fluorobenzaldehyde and ethyl acetoacetate under different catalytic conditions.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 2-Amino-6-fluorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | Acetic Acid | 160 | 5 min | High (Specific yield not reported, but methodology described as excellent)[2] |